molecular formula C15H10N2O3S B3841896 (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid

Cat. No.: B3841896
M. Wt: 298.3 g/mol
InChI Key: IFFHYHVRFYCZAR-XFXZXTDPSA-N
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Description

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a thiophene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with thiophene-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology and Medicine

It can be used as a lead compound for developing new drugs with antimicrobial, anti-inflammatory, or anticancer properties .

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to various pharmacological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid is unique due to its combination of a pyrazole ring with a thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals .

Properties

IUPAC Name

(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14-12(9-11-7-4-8-21-11)13(15(19)20)16-17(14)10-5-2-1-3-6-10/h1-9H,(H,19,20)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFHYHVRFYCZAR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Reactant of Route 2
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Reactant of Route 3
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Reactant of Route 4
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Reactant of Route 5
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid
Reactant of Route 6
(4Z)-5-oxo-1-phenyl-4-(thiophen-2-ylmethylidene)pyrazole-3-carboxylic acid

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